2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane
Overview
Description
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is also known by other names such as 3-(4-allyl-2-methoxyphenoxy)propylene 1,2-oxide . This compound is characterized by the presence of an oxirane ring (epoxide) and a methoxyphenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane typically involves the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, enabling its use in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Eugenolol: 1-(2-Methoxy-4-allyl-phenoxy)-2,3-epoxy-propane.
4-Allyl-2-methoxyphenyl glycidyl ether: 4-Allyl-1-(2,3-epoxy-propoxy)-2-methoxy-benzene.
Uniqueness
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane is unique due to its specific combination of an allyl group, a methoxy group, and an oxirane ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3,5-7,11H,1,4,8-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJPDBDQSBKEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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